molecular formula C11H12Cl2N2 B2946119 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride CAS No. 2228338-56-3

1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride

Cat. No.: B2946119
CAS No.: 2228338-56-3
M. Wt: 243.13
InChI Key: UFCPFTYHTFSYBI-UHFFFAOYSA-N
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Description

1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2 It is a hydrochloride salt of a pyrazole derivative, characterized by the presence of a chloromethyl group attached to a phenyl ring and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chloromethyl group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

    Formation of the hydrochloride salt: The final step involves the treatment of the pyrazole derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

    Oxidation reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the chloromethyl group.

Common Reagents and Conditions:

    Substitution reactions: Common reagents include nucleophiles such as amines, alcohols, or thiols, often under basic conditions.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding oxide.

Scientific Research Applications

1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The pyrazole ring may also interact with various receptors or enzymes, contributing to its biological activity.

Comparison with Similar Compounds

1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride can be compared with other similar compounds, such as:

    1-[2-(Chloromethyl)phenyl]-3-methylpyrazole: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.

    1-[2-(Bromomethyl)phenyl]-3-methylpyrazole: A bromine-substituted analog, which may exhibit different reactivity due to the presence of the bromine atom.

    1-[2-(Methyl)phenyl]-3-methylpyrazole: A methyl-substituted analog, which lacks the chloromethyl group and may have different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[2-(chloromethyl)phenyl]-3-methylpyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c1-9-6-7-14(13-9)11-5-3-2-4-10(11)8-12;/h2-7H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCPFTYHTFSYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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